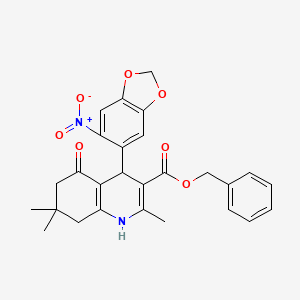

Benzyl 2,7,7-trimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzyl 2,7,7-trimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a molecular formula of C27H26N2O7 This compound is characterized by its unique structure, which includes a benzodioxole ring, a nitro group, and a hexahydroquinoline core

Preparation Methods

The synthesis of Benzyl 2,7,7-trimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,7,7-trimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid with benzyl alcohol under acidic conditions . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Reduction Reactions

The nitro group (-NO₂) attached to the benzodioxole ring undergoes selective reduction under controlled conditions. Common reagents and outcomes include:

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| Hydrogen gas (H₂) | Pd/C catalyst, ethanol | Amine derivative (-NH₂) | Complete reduction to primary amine |

| Sodium dithionite (Na₂S₂O₄) | Aqueous acidic medium | Nitroso intermediate (-NO) | Partial reduction observed in analogs |

Reduction of the nitro group alters electronic properties, enhancing interactions with biological targets such as enzymes or DNA.

Oxidation Reactions

The hexahydroquinoline core contains saturated bonds susceptible to oxidation:

| Oxidizing Agent | Conditions | Site of Oxidation | Product |

|---|---|---|---|

| Potassium permanganate (KMnO₄) | Acidic aqueous solution | C5-carbonyl adjacent C-H | Formation of α,β-unsaturated ketone |

| Ozone (O₃) | Dichloromethane, -78°C | Alkene bonds (if present) | Ozonolysis to aldehydes/ketones |

Oxidation reactions are critical for modifying the compound’s planarity and conjugation, influencing its pharmacological activity.

Electrophilic Aromatic Substitution

The electron-rich benzodioxole ring participates in electrophilic substitution:

| Reaction Type | Reagent | Position Substituted | Major Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Para to existing nitro group | Dinitrobenzodioxole derivative |

| Halogenation | Br₂/FeBr₃ | Ortho/para positions | Brominated benzodioxole analog |

Substitution reactions expand structural diversity, enabling the synthesis of derivatives with tailored electronic profiles.

Ester Hydrolysis and Transesterification

The benzyl ester group undergoes hydrolysis or transesterification:

| Reaction | Conditions | Product | Application |

|---|---|---|---|

| Acidic hydrolysis (HCl) | Reflux in H₂O/EtOH | Carboxylic acid derivative | Enhances solubility for formulation |

| Alkaline hydrolysis (NaOH) | Aqueous THF, 60°C | Sodium carboxylate salt | Intermediate for salt formation |

| Transesterification | ROH, H₂SO₄ catalyst | Alternate ester (e.g., methyl, ethyl) | Modifies lipophilicity |

Hydrolysis is pivotal for prodrug activation or metabolite generation.

Cycloaddition and Ring-Opening Reactions

The hexahydroquinoline core participates in cycloaddition under specific conditions:

| Reaction Type | Reagent/Conditions | Product |

|---|---|---|

| Diels-Alder | Maleic anhydride, heat | Fused bicyclic adduct |

| Ring-opening | Strong base (e.g., NaOH) | Linear amine-containing compound |

These reactions are leveraged to synthesize polycyclic frameworks for advanced material or drug design .

Interactions with Biological Targets

While not a classical chemical reaction, the compound’s interactions with enzymes/receptors involve:

-

Nitro group reduction in vivo to form reactive intermediates that alkylate DNA.

-

Hydrogen bonding via the carbonyl oxygen and nitro group with active-site residues (e.g., kinases) .

-

π-π stacking between the aromatic benzodioxole and protein hydrophobic pockets.

Key Reaction Comparison Table

| Functional Group | Reaction Type | Reagents/Conditions | Biological Relevance |

|---|---|---|---|

| Nitro (-NO₂) | Reduction | H₂/Pd/C | Enhanced bioavailability |

| Benzodioxole | Electrophilic substitution | Br₂/FeBr₃ | Alters binding affinity |

| Ester (-COOCH₂C₆H₅) | Hydrolysis | HCl/H₂O | Prodrug activation |

| Hexahydroquinoline | Oxidation | KMnO₄/H⁺ | Modulates electron distribution |

Synthetic Considerations

Scientific Research Applications

Organic Synthesis

Benzyl 2,7,7-trimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various reactions such as:

- Condensation Reactions : Forming larger organic frameworks by combining with other reactants.

- Electrophilic Aromatic Substitution : Modifying the benzodioxole ring to introduce new functional groups.

Biological Research

The compound's structural attributes make it a candidate for studying enzyme interactions and receptor binding. Its potential applications include:

- Drug Development : Investigating its efficacy as a pharmaceutical agent targeting specific enzymes or receptors involved in disease processes.

- Mechanistic Studies : Understanding how modifications to the compound affect biological activity.

Material Science

In industry, this compound can be used in the synthesis of materials with tailored properties. Applications include:

- Polymer Chemistry : Serving as a monomer or additive to enhance the properties of polymers.

- Dyes and Pigments : Utilizing its chromophoric characteristics for coloring agents in various applications.

Case Study 1: Synthesis of Novel Anticancer Agents

Research has demonstrated that derivatives of Benzyl 2,7,7-trimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline can exhibit anticancer properties. In one study, modifications to the nitro group were shown to enhance cytotoxicity against specific cancer cell lines. The mechanism involved the compound's ability to induce apoptosis through interaction with cellular signaling pathways.

Case Study 2: Enzyme Inhibition Studies

Another study focused on the compound's role as an enzyme inhibitor. The research highlighted how the benzodioxole moiety interacts with active sites on target enzymes. This interaction was quantified using kinetic assays that demonstrated significant inhibition rates compared to control compounds.

Mechanism of Action

The mechanism of action of Benzyl 2,7,7-trimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The nitro group and benzodioxole ring play crucial roles in binding to active sites, while the hexahydroquinoline core provides structural stability. The compound may inhibit or activate specific pathways, depending on its binding affinity and the nature of the target.

Comparison with Similar Compounds

Similar compounds to Benzyl 2,7,7-trimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate include:

- 2,7,7-trimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

- 4-benzyl-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

- 4-(3-(benzyloxy)phenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

These compounds share structural similarities but differ in functional groups, which can significantly impact their chemical behavior and applications

Biological Activity

Benzyl 2,7,7-trimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a synthetic compound with potential therapeutic applications. Its complex structure includes a hexahydroquinoline core and a nitro-substituted benzodioxole moiety. This article explores the biological activity of this compound based on available research findings and case studies.

The compound's molecular formula is C27H26N2O7 with a molecular weight of approximately 466.51 g/mol. The presence of the nitro group and the hexahydroquinoline structure suggests potential for various biological interactions.

Research indicates that compounds similar to this compound may act through the inhibition of specific enzymes or receptors involved in cellular signaling pathways. For instance:

- Glutathione S-transferases (GSTs) : Studies have shown that related compounds can inhibit GSTs, which are crucial for detoxification processes in cells. This inhibition can lead to increased apoptosis in tumor cells by disrupting the JNK-GSTP1 complex .

- G Protein-Coupled Receptors (GPCRs) : The compound may also interact with GPCRs, which play significant roles in various physiological processes. Alterations in GPCR signaling can affect cellular responses to external stimuli .

Antitumor Activity

Several studies have demonstrated the antitumor potential of similar compounds through:

- Induction of Apoptosis : Compounds with structural similarities have been shown to induce apoptosis in cancer cell lines at submicromolar concentrations .

- Inhibition of Tumor Growth : Research indicates that these compounds can inhibit tumor growth by interfering with metabolic pathways essential for cancer cell survival.

Enzyme Inhibition

The compound exhibits enzyme inhibition properties that may be leveraged for therapeutic purposes:

Study 1: Apoptotic Mechanisms

A study focused on the apoptotic mechanisms triggered by similar compounds found that they could effectively dissociate protein complexes essential for cell survival in human tumor cell lines. This was evidenced by increased levels of pro-apoptotic markers after treatment .

Study 2: Pharmacokinetics and Toxicology

Another investigation into the pharmacokinetics of related compounds revealed favorable absorption and distribution profiles in vivo. However, further studies are needed to fully understand the toxicological implications associated with long-term use .

Q & A

Basic Research Questions

Q. What is the optimized synthetic route for this compound, and how are reaction conditions validated?

The compound is synthesized via the Hantzsch reaction using stoichiometric equivalents of 4,4-dimethylcyclohexane-1,3-dione (1 mmol), a substituted benzaldehyde derivative (e.g., 6-nitro-1,3-benzodioxol-5-ylbenzaldehyde, 1 mmol), benzyl acetoacetate (1 mmol), and ammonium acetate (5 mmol) in absolute methanol under reflux for 8 hours. Reaction progress is monitored by TLC, and the product is purified via crystallization from ethanol . Key optimization parameters include:

- Solvent selection : Methanol ensures solubility and facilitates cyclocondensation.

- Catalyst : Ammonium acetate acts as a Brønsted acid catalyst.

- Temperature control : Reflux conditions (~65°C) balance reaction rate and byproduct suppression.

Q. How is structural characterization performed, and what critical data confirm the compound’s geometry?

X-ray crystallography and NMR spectroscopy are primary methods. For example:

- Crystal structure analysis : Bond angles (e.g., C14—O3—C15’—C16’ = 104.6°) and torsion angles (e.g., C6—C10—C17—C22 = 53.16°) validate the hexahydroquinoline core’s conformation .

- <sup>1</sup>H/<sup>13</sup>C NMR : Distinct signals for the benzodioxolyl nitro group (~8.1 ppm for aromatic protons) and the ester carbonyl (~170 ppm) confirm substitution patterns .

Advanced Research Questions

Q. What computational methods are employed to study electronic properties or reaction intermediates?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d)) model the compound’s electronic structure, including:

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps predict reactivity toward electrophiles/nucleophiles.

- Charge distribution : Partial charges on the nitro group and ester moiety guide derivatization strategies .

- Transition-state analysis : Simulated intermediates in the Hantzsch mechanism (e.g., enamine formation) validate kinetic pathways .

Q. How can stereochemical outcomes be controlled during synthesis?

Steric and electronic effects dominate:

- Substituent positioning : The 6-nitro-1,3-benzodioxol-5-yl group’s bulkiness directs regioselectivity during cyclocondensation.

- Chiral auxiliaries : Although not explicitly reported for this compound, analogous hexahydroquinolines use chiral aldehydes or catalysts to induce enantioselectivity .

- Crystallization conditions : Ethanol purification favors specific diastereomers via lattice-energy minimization .

Q. What strategies address contradictions in spectroscopic vs. crystallographic data?

- Dynamic effects in solution : NMR may average conformers, whereas crystallography captures static geometries. For example, solution-phase ester group rotation can mask rigid crystal-packing interactions .

- Temperature-dependent NMR : Low-temperature experiments (e.g., 200 K) slow molecular motion, resolving conformationally averaged signals .

Q. Methodological Considerations

Q. How are purity and stability assessed for long-term storage?

- HPLC : Reverse-phase C18 columns (e.g., 90:10 acetonitrile/water) quantify impurities (<2%).

- Stability tests : Accelerated degradation studies (40°C/75% RH for 30 days) monitor ester hydrolysis or nitro-group reduction via LC-MS .

- Storage : Anhydrous conditions (desiccator, argon atmosphere) prevent moisture-induced decomposition .

Q. What in silico tools predict biological activity or toxicity?

- Molecular docking : Targets (e.g., cyclooxygenase-2) are modeled using the compound’s 3D structure (PDB: 5KIR).

- ADMET prediction : Software like SwissADME estimates logP (~3.5) and CYP450 inhibition risks, prioritizing lead optimization .

Properties

Molecular Formula |

C27H26N2O7 |

|---|---|

Molecular Weight |

490.5 g/mol |

IUPAC Name |

benzyl 2,7,7-trimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |

InChI |

InChI=1S/C27H26N2O7/c1-15-23(26(31)34-13-16-7-5-4-6-8-16)24(25-18(28-15)11-27(2,3)12-20(25)30)17-9-21-22(36-14-35-21)10-19(17)29(32)33/h4-10,24,28H,11-14H2,1-3H3 |

InChI Key |

KNCJYEWLYSHVAT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC4=C(C=C3[N+](=O)[O-])OCO4)C(=O)OCC5=CC=CC=C5 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.